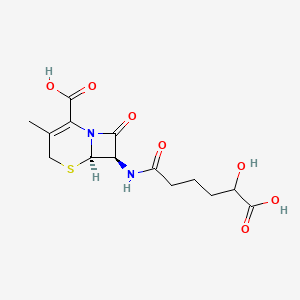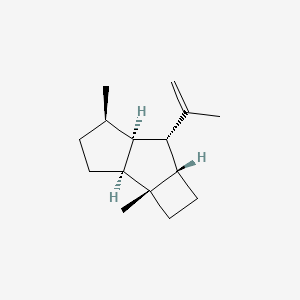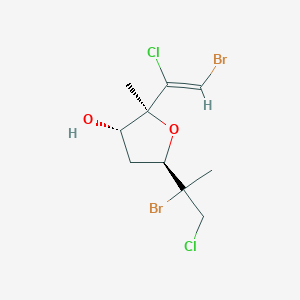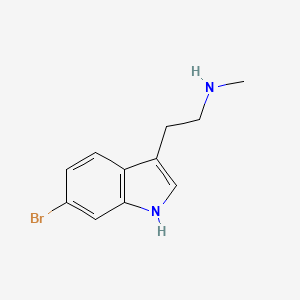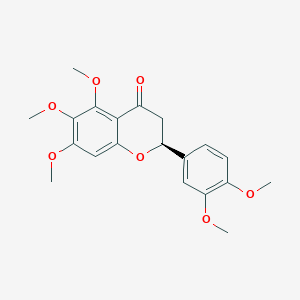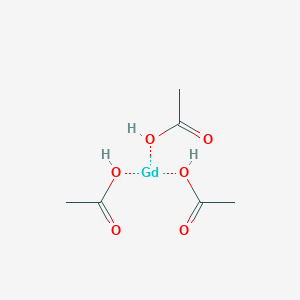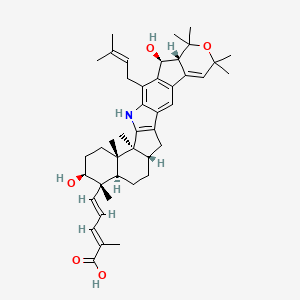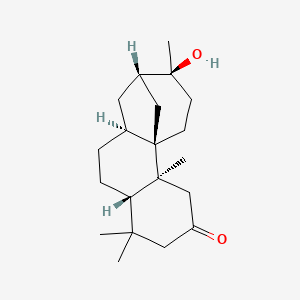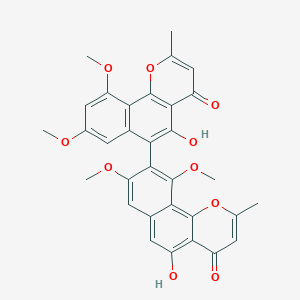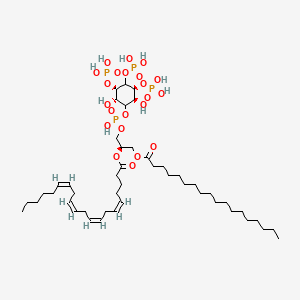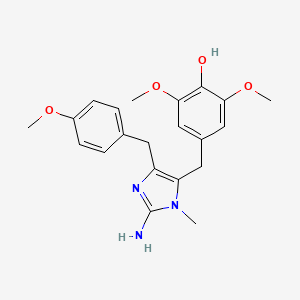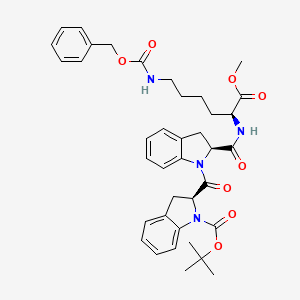
D-43787
Vue d'ensemble
Description
- D-43787 est un composé nouveau possédant des propriétés immunomodulatrices.
- Il se lie à la cyclophiline, le récepteur cellulaire de la cyclosporine (CsA).
- Contrairement à la CsA, this compound inhibe la prolifération des lymphocytes T sans affecter la phosphatase protéique calcineurine .
Mécanisme D'action
Target of Action
D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .
Mode of Action
This compound exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of this compound .
Biochemical Pathways
This compound affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that this compound may modulate the Th1/Th2 balance in the immune response .
Pharmacokinetics
In vivo studies have shown that this compound can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
This compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, this compound potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, this compound dose-dependently reduced edema development on both hind paws .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour D-43787 ne sont pas largement documentées dans la littérature disponible.
- Les méthodes de production industrielle restent non divulguées.
Analyse Des Réactions Chimiques
- D-43787 subit diverses réactions, bien que les informations détaillées soient rares.
- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas bien documentés.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés.
Applications de la recherche scientifique
- This compound a des applications potentielles dans divers domaines :
Immunosuppression : Il inhibe sélectivement les cytokines des lymphocytes T auxiliaires (Th) 2 (IL-4, IL-5 et IL-13) plus efficacement que les cytokines Th1 (IFN-γ).
Effets anti-inflammatoires : Dans les modèles animaux, il réduit le développement de l'œdème et l'éosinophilie.
Effets anti-asthmatiques possibles : Son mode d'action distinct suggère une utilisation potentielle dans la gestion de l'asthme.
Mécanisme d'action
- Le mécanisme de this compound implique une liaison à la cyclophiline, mais il n'inhibe pas la calcineurine comme la CsA.
- Les cibles moléculaires et les voies responsables de ses effets immunomodulateurs nécessitent des investigations supplémentaires.
Applications De Recherche Scientifique
- D-43787 has potential applications in various fields:
Immunosuppression: It selectively inhibits T helper cell (Th) 2 cytokines (IL-4, IL-5, and IL-13) more effectively than Th1 cytokines (IFN-γ).
Anti-inflammatory Effects: In animal models, it reduces edema development and eosinophilia.
Possible Anti-asthmatic Effects: Its distinct mode of action suggests potential use in asthma management.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires ne sont pas facilement disponibles.
- Des recherches supplémentaires peuvent révéler des composés supplémentaires présentant des propriétés similaires.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-MHDHXZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173514 | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198016-44-3 | |
| Record name | D-43787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-43787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


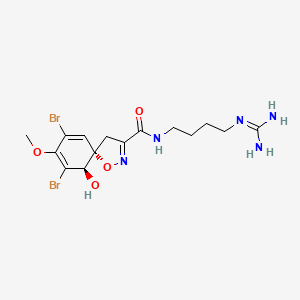
![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)
